Bcl-2 Inhibitor Bcl-2 Inhibitor BCL-2 Inhibitor is any agent that inhibits the anti-apoptotic protein B-cell lymphoma 2 (Bcl-2; Bcl2).
Brand Name: Vulcanchem
CAS No.: 383860-03-5
VCID: VC0006558
InChI: InChI=1S/C16H16N2O4/c1-21-13-5-7-15(17-19)11(9-13)3-4-12-10-14(22-2)6-8-16(12)18-20/h5-10H,3-4H2,1-2H3
SMILES: COC1=CC(=C(C=C1)N=O)CCC2=C(C=CC(=C2)OC)N=O
Molecular Formula: C16H16N2O4
Molecular Weight: 300.31 g/mol

Bcl-2 Inhibitor

CAS No.: 383860-03-5

Cat. No.: VC0006558

Molecular Formula: C16H16N2O4

Molecular Weight: 300.31 g/mol

* For research use only. Not for human or veterinary use.

Bcl-2 Inhibitor - 383860-03-5

CAS No. 383860-03-5
Molecular Formula C16H16N2O4
Molecular Weight 300.31 g/mol
IUPAC Name 4-methoxy-2-[2-(5-methoxy-2-nitrosophenyl)ethyl]-1-nitrosobenzene
Standard InChI InChI=1S/C16H16N2O4/c1-21-13-5-7-15(17-19)11(9-13)3-4-12-10-14(22-2)6-8-16(12)18-20/h5-10H,3-4H2,1-2H3
Standard InChI Key YPSXFMHXRZAGTG-UHFFFAOYSA-N
SMILES COC1=CC(=C(C=C1)N=O)CCC2=C(C=CC(=C2)OC)N=O
Canonical SMILES COC1=CC(=C(C=C1)N=O)CCC2=C(C=CC(=C2)OC)N=O

Molecular Basis of Bcl-2 Inhibition

Structural and Functional Insights into Bcl-2 Proteins

The Bcl-2 protein family comprises both pro-survival (e.g., Bcl-2, Bcl-xL, MCL-1) and pro-apoptotic members (e.g., Bax, Bak, BIM). Anti-apoptotic Bcl-2 proteins sequester pro-apoptotic effectors through a conserved hydrophobic groove spanning approximately 20 Å, preventing Bax/Bak oligomerization and MOMP . Structural studies reveal that Bcl-2 inhibitors mimic the α-helical BH3 domain of pro-apoptotic proteins, competitively binding to this groove . For example, venetoclax achieves subnanomolar affinity for Bcl-2 by optimizing interactions with the P2 and P4 pockets within the binding cleft, minimizing off-target effects on Bcl-xL .

Mechanistic Classification of Bcl-2 Inhibitors

Bcl-2 inhibitors are categorized based on their selectivity:

  • Selective Bcl-2 inhibitors: Venetoclax and sonrotoclax exhibit >1,000-fold selectivity for Bcl-2 over Bcl-xL, reducing thrombocytopenia risks .

  • Pan-Bcl-2 inhibitors: Obatoclax broadly targets Bcl-2, Bcl-xL, and MCL-1 but shows limited clinical efficacy due to dose-limiting neurotoxicity .

  • Dual Bcl-2/Bcl-xL inhibitors: AZD0466, a dendrimer-conjugated compound, demonstrates synergistic activity in T-cell acute lymphoblastic leukemia (T-ALL) by addressing codependency on both proteins .

Historical Development and Key Compounds

First-Generation Inhibitors: Navitoclax and Its Limitations

Navitoclax, the progenitor of BH3 mimetics, inhibited Bcl-2, Bcl-xL, and Bcl-w but caused dose-dependent thrombocytopenia through Bcl-xL blockade in platelets . This toxicity spurred the development of venetoclax, engineered via structural modifications to enhance Bcl-2 specificity .

Venetoclax: A Paradigm Shift in CLL Therapy

Venetoclax monotherapy achieves complete remission rates of 20–30% in relapsed/refractory CLL, with median progression-free survival exceeding 30 months . Its efficacy correlates with Bcl-2 dependency, quantified via BH3 profiling, which measures mitochondrial priming after BH3 peptide exposure .

Next-Generation Agents: Sonrotoclax and AZD0466

Sonrotoclax, a high-affinity Bcl-2 inhibitor, overcomes venetoclax resistance mutations (e.g., Gly101Val) in preclinical models, inducing apoptosis at nanomolar concentrations . AZD0466, a dual Bcl-2/Bcl-xL inhibitor, shows superior activity in T-ALL compared to venetoclax, reducing leukemic burden by 80% in murine models .

Clinical Applications Across Malignancies

Acute Lymphoblastic Leukemia (ALL)

BCL2 expression dominates in B-ALL, whereas T-ALL exhibits BCL2/BCL-xL codependency. AZD0466 prolongs survival in T-ALL xenografts by 40% compared to venetoclax .

Solid Tumors: Challenges and Limited Efficacy

Single-agent Bcl-2 inhibitors show minimal activity in solid tumors due to MCL-1 overexpression and stromal survival signals . For example, navitoclax failed in small-cell lung cancer (SCLC) trials, with >90% patients progressing within 6 months .

Resistance Mechanisms and Combinatorial Strategies

Genetic and Adaptive Resistance

  • BCL2 mutations: Gly101Val and Asp103Tyr mutations reduce venetoclax binding affinity by 10–100-fold .

  • MCL-1 upregulation: Compensatory MCL-1 expression confers resistance in 60% of AML cases, reversible via CDK9 inhibition .

Rational Combinations

  • Venetoclax+azacitidine: This regimen improves OS in AML (median OS: 14.7 vs. 9.6 months for chemotherapy) .

  • AZD0466+dexamethasone: Synergy in T-ALL models reduces leukemic burden by 95% .

CompoundCommon Adverse EventsMitigation Strategies
VenetoclaxTumor lysis syndromeGradual dose escalation (ramp-up)
NavitoclaxThrombocytopeniaPlatelet transfusions, dose reduction
DisaribNone significantOral administration well-tolerated

Disarib, an orally bioavailable inhibitor, shows no hematologic or histopathologic toxicity in murine models at therapeutic doses .

Future Directions and Novel Approaches

Overcoming Resistance via Structural Optimization

Sonrotoclax’s enhanced binding to mutant Bcl-2 (Kd: 0.2 nM vs. 0.5 nM for venetoclax) positions it as a candidate for venetoclax-resistant CLL .

Dual-Targeting and Prodrug Development

AZD0466’s dendrimer conjugation improves pharmacokinetics, achieving 72-hour target engagement in vivo .

Biomarker-Driven Patient Selection

BH3 profiling and BCL2/MCL-1 expression ratios predict response likelihood, with BIM levels correlating with venetoclax sensitivity (r = 0.78, p < 0.001) .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator